molecular formula C19H22N2O4 B268892 3-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide

3-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide

Cat. No. B268892
M. Wt: 342.4 g/mol
InChI Key: XQUVRVFBORHSGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EMA401 and is a small molecule antagonist of the angiotensin II type 2 receptor.

Mechanism of Action

EMA401 exerts its effects by blocking the angiotensin II type 2 receptor, which is involved in the regulation of blood pressure and cardiovascular function. By blocking this receptor, EMA401 can reduce pain and inhibit cancer cell growth.
Biochemical and Physiological Effects:
EMA401 has been shown to have several biochemical and physiological effects, including reducing pain, inhibiting cancer cell growth, and reducing inflammation. Additionally, EMA401 has been shown to have minimal side effects, making it a potentially safe and effective treatment option.

Advantages and Limitations for Lab Experiments

One of the main advantages of using EMA401 in lab experiments is its specificity for the angiotensin II type 2 receptor, which allows for targeted effects. Additionally, EMA401 has been shown to have minimal side effects, making it a potentially safe and effective treatment option. However, one of the limitations of using EMA401 in lab experiments is its limited availability, which can make it difficult to obtain for research purposes.

Future Directions

There are several future directions for research on EMA401, including investigating its potential therapeutic applications in other fields, such as cardiovascular disease and diabetes. Additionally, further studies are needed to determine the optimal dosage and administration of EMA401 for different conditions. Finally, more research is needed to fully understand the mechanism of action of EMA401 and its effects on various physiological systems.

Synthesis Methods

The synthesis of EMA401 involves several steps, including the reaction of 4-aminobenzoic acid with ethyl chloroformate to form 4-ethoxycarbonylphenyl isocyanate. This intermediate is then reacted with 2-methoxyethylamine to form 4-ethoxycarbonylphenyl carbamate. The final step involves the reaction of this intermediate with 4-(4-aminophenyl)butyric acid to form EMA401.

Scientific Research Applications

EMA401 has been extensively studied for its potential therapeutic applications in various fields, including chronic pain, neuropathic pain, and cancer. Studies have shown that EMA401 can effectively reduce pain in animal models of neuropathic pain and is currently being tested in clinical trials for the treatment of chronic pain. Additionally, EMA401 has been shown to inhibit the growth of cancer cells and is being investigated as a potential cancer treatment.

properties

Product Name

3-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide

Molecular Formula

C19H22N2O4

Molecular Weight

342.4 g/mol

IUPAC Name

3-ethoxy-N-[4-(2-methoxyethylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C19H22N2O4/c1-3-25-17-6-4-5-15(13-17)19(23)21-16-9-7-14(8-10-16)18(22)20-11-12-24-2/h4-10,13H,3,11-12H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

XQUVRVFBORHSGZ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCCOC

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.